1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7
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Overview
Description
1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] is a chemical compound with the molecular formula C25H31N3O4. It is a derivative of pindolol, a beta-blocker used in the treatment of hypertension and angina . This compound is often used as a reference standard in pharmaceutical testing and research .
Preparation Methods
The synthesis of 1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] involves several steps. The primary synthetic route includes the reaction of 1H-indole-4-ol with epichlorohydrin to form 3-(1H-indol-4-yloxy)-2-propanol. This intermediate is then reacted with isopropylamine to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biological studies to understand the interaction of beta-blockers with biological targets.
Medicine: It serves as a reference standard in the pharmaceutical industry for the quality control of beta-blocker medications.
Industry: The compound is used in the production of high-purity reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. This mechanism is similar to that of pindolol, from which it is derived .
Comparison with Similar Compounds
1,1’-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7] can be compared to other beta-blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, they differ in their pharmacokinetic properties and receptor selectivity. For instance, propranolol is non-selective, while atenolol and metoprolol are selective for beta-1 receptors .
Properties
CAS No. |
1246815-62-2 |
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Molecular Formula |
C25H31N3O4 |
Molecular Weight |
444.583 |
IUPAC Name |
1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C25H31N3O4/c1-17(2)28(13-18(29)15-31-24-7-3-5-22-20(24)9-11-26-22)14-19(30)16-32-25-8-4-6-23-21(25)10-12-27-23/h3-12,17-19,26-27,29-30H,13-16H2,1-2H3/i1D3,2D3,17D |
InChI Key |
BLCDDLOHQZZMHH-WFBMWZOZSA-N |
SMILES |
CC(C)N(CC(COC1=CC=CC2=C1C=CN2)O)CC(COC3=CC=CC4=C3C=CN4)O |
Synonyms |
1,1’-[(1-Methylethyl-d7)imino]bis-3-(1H-indol-4-yloxy)propan-2-ol; Pindolol Labeled Impurity |
Origin of Product |
United States |
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